(3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride (3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1276631-20-9
VCID: VC3429769
InChI: InChI=1S/C10H10N2S.2ClH/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10;;/h1-6H,7,11H2;2*1H
SMILES: C1=CC(=CC(=C1)C2=NC=CS2)CN.Cl.Cl
Molecular Formula: C10H12Cl2N2S
Molecular Weight: 263.19 g/mol

(3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride

CAS No.: 1276631-20-9

Cat. No.: VC3429769

Molecular Formula: C10H12Cl2N2S

Molecular Weight: 263.19 g/mol

* For research use only. Not for human or veterinary use.

(3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride - 1276631-20-9

Specification

CAS No. 1276631-20-9
Molecular Formula C10H12Cl2N2S
Molecular Weight 263.19 g/mol
IUPAC Name [3-(1,3-thiazol-2-yl)phenyl]methanamine;dihydrochloride
Standard InChI InChI=1S/C10H10N2S.2ClH/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10;;/h1-6H,7,11H2;2*1H
Standard InChI Key SVXUPAISSGYXHL-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=NC=CS2)CN.Cl.Cl
Canonical SMILES C1=CC(=CC(=C1)C2=NC=CS2)CN.Cl.Cl

Introduction

Chemical Structure and Properties

(3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride belongs to the thiazole derivative class, characterized by a five-membered heterocyclic thiazole ring containing sulfur and nitrogen atoms. This heterocyclic component is critical to the compound's reactivity and biological potential. The core structure consists of a thiazole ring at position 3 of a phenyl ring that carries a methanamine group.

Physical and Chemical Characteristics

The compound possesses the following key identifiers and properties:

PropertyValue
Molecular FormulaC₁₀H₁₀N₂S·2HCl
Molecular WeightApproximately 263.18 g/mol
SMILESc1(nccs1)c1cc(CN)ccc1.Cl.Cl
Canonical SMILESNCc1cccc(c1)c1nccs1.Cl.Cl
InChIInChI=1S/C10H10N2S.2ClH/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10;;/h1-6H,7,11H2;2*1H
InChIKeySVXUPAISSGYXHL-UHFFFAOYSA-N
Physical StateTypically a crystalline solid
SolubilityEnhanced water solubility due to the dihydrochloride salt formation

The thiazole ring in this compound contributes to its distinctive electronic properties, with the nitrogen and sulfur atoms creating an electron-rich system that can participate in various chemical interactions, including hydrogen bonding and coordination with biological targets .

StageReaction TypeReagents/Conditions
Thiazole Ring FormationCyclizationThioamides with α-haloketones under acidic conditions
Phenyl SubstitutionCouplingAryl halides with appropriate catalysts
Amine IntroductionReductionNitrile reduction or reductive amination
Salt FormationAcid-BaseTreatment with HCl in appropriate solvent

The synthesis typically begins with the formation of the thiazole heterocycle through the Hantzsch thiazole synthesis or related methods, which involve the condensation of α-haloketones with thiourea or thioamide derivatives .

Specific Synthetic Considerations

For the target compound, a plausible synthetic route might include:

  • Formation of the 2-aminothiazole core structure

  • Coupling with 3-bromobenzaldehyde or similar meta-substituted benzaldehyde

  • Conversion of the aldehyde functionality to methanamine via reductive amination

  • Treatment with hydrogen chloride to form the dihydrochloride salt

The dihydrochloride salt formation significantly enhances water solubility compared to the free base, making it more suitable for biological testing and pharmaceutical applications.

Biological Activities

While direct biological activity data for (3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride is limited in current literature, the compound's structural features suggest potential pharmacological properties based on related thiazole derivatives.

Activity TypeTarget OrganismsMechanism
AntibacterialGram-positive bacteria (including MRSA)Cell wall synthesis inhibition
Gram-negative bacteriaEnzyme inhibition
AntifungalCandida speciesDisruption of ergosterol synthesis

The thiazole ring is a critical pharmacophore in many antimicrobial agents, with its electron-rich nature potentially enabling interactions with microbial proteins and nucleic acids .

Anticancer Activities

Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:

Cancer TypeObserved EffectsIC₅₀ Range (Similar Compounds)
Breast cancer (MCF-7)Proliferation inhibition5-50 μM
Colon carcinoma (HCT-116)Apoptosis induction10-40 μM
Lung adenocarcinoma (A549)Cell cycle arrest15-45 μM

The anticancer mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of critical enzymes involved in cancer cell proliferation .

Neurological Applications

Some thiazole derivatives exhibit activities relevant to neurological conditions:

ActivityPotential Applications
AnticonvulsantSeizure disorders
NeuroprotectiveNeurodegenerative diseases
Anti-inflammatoryNeuroinflammatory conditions

These effects may be mediated through interactions with neurotransmitter systems or modulation of inflammatory cascades in neural tissues .

Structure-Activity Relationships

Understanding the relationship between structural features and biological activities provides insights into the potential applications of (3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride.

Key Structural Elements

Structural ComponentPotential Contribution to Activity
Thiazole RingCore pharmacophore; contributes to binding with biological targets
Meta-Phenyl LinkageProvides optimal spatial orientation for target interactions
Methanamine GroupEnhances water solubility; potential hydrogen bonding site
Dihydrochloride SaltImproves bioavailability and pharmacokinetic properties

Studies on related compounds suggest that the position of substitution on the phenyl ring significantly influences biological activity, with meta-substitution often providing optimal spatial arrangement for target binding .

Comparative Analysis with Similar Derivatives

When comparing (3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride with structurally related compounds:

Related CompoundStructural DifferenceImpact on Activity
(4-(Thiazol-2-yl)phenyl)methanaminePara vs. meta substitutionAltered binding geometry
(2-(Thiazol-2-yl)phenyl)methanamineOrtho vs. meta substitutionPotential steric hindrance
[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamineDifferent connection point and additional substituentsModified electronic properties

The meta-position of the methanamine group in our target compound may provide an optimal balance between electronic effects and steric considerations for binding to biological targets .

Research Applications

(3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride has potential applications across multiple research domains:

Medicinal Chemistry

Application AreaPotential Use
Drug DiscoveryBuilding block for novel therapeutic agents
Fragment-Based DesignStarting point for development of larger bioactive molecules
Pharmacophore StudiesModel compound for understanding key binding interactions

The compound's distinct structural features make it valuable for medicinal chemistry research, particularly in the development of new antimicrobial and anticancer agents .

Chemical Biology

Research AreaUtility
Enzyme Inhibition StudiesProbe for biological target validation
Cellular ImagingPotential for fluorescent derivatives
Affinity-Based Protein ProfilingIdentification of binding partners

The reactivity of the methanamine group allows for further derivatization, enabling the creation of chemical probes for biological studies .

Materials Science

ApplicationPotential Value
Coordination ChemistryMetal complex formation through nitrogen-containing groups
Polymer ScienceMonomer for specialized polymers
Surface FunctionalizationReactive groups for material modification

The compound's ability to form coordination complexes with metals through its nitrogen atoms may make it useful in materials science applications .

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity and purity of (3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride:

Spectroscopic Methods

TechniqueExpected Observations
¹H NMRCharacteristic signals for thiazole protons (δ ~7.3-8.0 ppm); methanamine protons (δ ~3.8-4.2 ppm)
¹³C NMRDistinctive thiazole carbon signals (δ ~140-170 ppm); methanamine carbon (δ ~45-50 ppm)
IR SpectroscopyN-H stretching bands (~3300-3500 cm⁻¹); C=N stretching (~1620-1650 cm⁻¹)
Mass SpectrometryMolecular ion peak corresponding to the free base (M+H⁺: 191)

These spectroscopic methods provide complementary information for structural confirmation .

Chromatographic Analysis

MethodPurposeTypical Conditions
HPLCPurity determinationC18 column, acetonitrile/water gradient with 0.1% formic acid
TLCReaction monitoringSilica gel, ethyl acetate/methanol/ammonia systems
GC-MSVolatile impurity analysisIf applicable after derivatization

Chromatographic techniques are essential for assessing the purity of the compound and monitoring synthetic reactions .

Future Research Directions

Several promising avenues exist for future research on (3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride:

Biological Activity Screening

Screening TypeTarget Systems
AntimicrobialResistant bacterial strains, fungal pathogens
AnticancerDiverse cancer cell lines, particularly breast, colon, and lung
CNS ActivitySeizure models, neuroprotection assays
Anti-inflammatoryEnzyme inhibition, cellular models

Comprehensive biological screening would help establish the compound's therapeutic potential .

Structural Modifications

Modification SitePotential Impact
Thiazole RingAlternative heterocycles (oxazole, imidazole) could alter activity profiles
Phenyl RingAdditional substituents might enhance binding or improve pharmacokinetics
Methanamine GroupExtension to more complex amines could provide selective targeting

Structure-activity relationship studies through systematic modifications would help optimize biological activities .

Advanced Applications

Research AreaPotential Development
Combination TherapySynergistic effects with established drugs
Targeted DeliveryConjugation with targeting moieties
Theranostic AgentsDevelopment of dual diagnostic/therapeutic applications

These advanced applications could significantly expand the utility of the compound in pharmaceutical research .

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